

# An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzaldehyde

Cat. No.: B144112

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## Introduction

**4-Fluoro-3-methoxybenzaldehyde** is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted benzaldehyde structure, featuring both a fluorine atom and a methoxy group, allows for diverse chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential biological activity. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and spectral characterization.

## Molecular Structure and Properties

**4-Fluoro-3-methoxybenzaldehyde** possesses a benzene ring substituted with an aldehyde group (-CHO), a fluorine atom at position 4, and a methoxy group (-OCH<sub>3</sub>) at position 3. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the aldehyde functional group.

Molecular Structure:

Chemical Identifiers and Properties:

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub>	[1]
Molecular Weight	154.14 g/mol	[1][2]
CAS Number	128495-46-5	[1][2]
IUPAC Name	4-fluoro-3-methoxybenzaldehyde	[1]
Synonyms	4-Fluoro-m-anisaldehyde, 3-methoxy-4-fluorobenzaldehyde	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	58-62 °C	[2]
Boiling Point	93 °C at 4.5 Torr	
Solubility	Soluble in common organic solvents such as dichloromethane and ethyl acetate.	

## Synthesis of 4-Fluoro-3-methoxybenzaldehyde

A common and effective method for the synthesis of **4-Fluoro-3-methoxybenzaldehyde** is through the oxidation of the corresponding alcohol, (4-fluoro-3-methoxyphenyl)methanol.

### Experimental Protocol: Oxidation of (4-fluoro-3-methoxyphenyl)methanol

Objective: To synthesize **4-Fluoro-3-methoxybenzaldehyde** by the oxidation of (4-fluoro-3-methoxyphenyl)methanol using manganese dioxide.

Materials:

- (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol)

- Manganese dioxide ( $\text{MnO}_2$ ) (33.4 g, 0.38 mol)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (100 mL)
- Nitrogen gas ( $\text{N}_2$ )
- Arbacel (filter aid)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

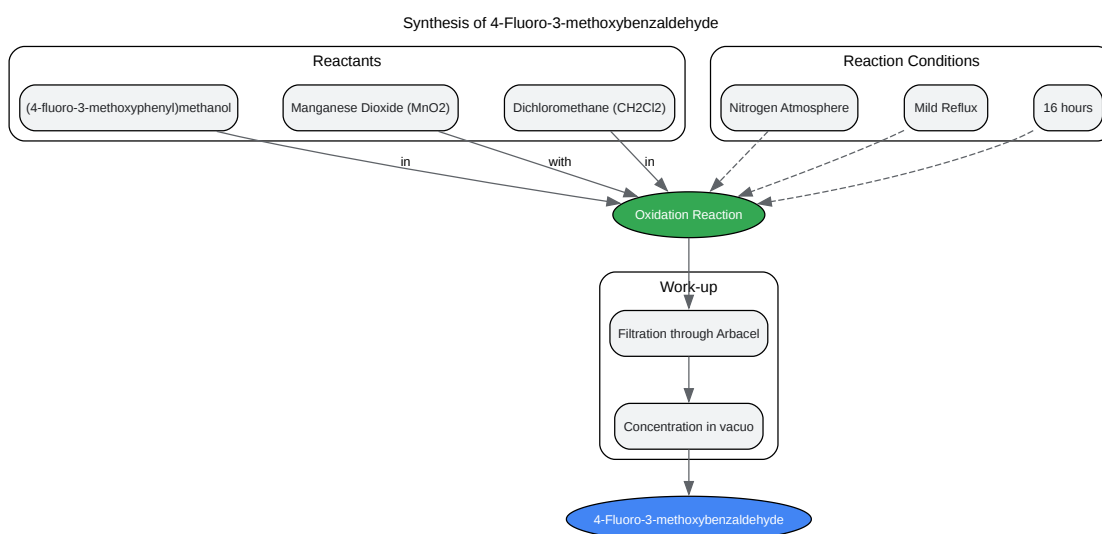
- To a round-bottom flask, add (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and dichloromethane (100 mL).
- Under a nitrogen atmosphere, add manganese dioxide (33.4 g, 0.38 mol) to the solution.
- Equip the flask with a reflux condenser and stir the reaction mixture vigorously.
- Heat the mixture to a mild reflux and maintain for 16 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of Arbacel to remove the manganese dioxide.
- Wash the filter cake with additional dichloromethane.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

- The resulting white solid is **4-Fluoro-3-methoxybenzaldehyde**.

Results:

- Yield: 4.18 g (85%)
- Appearance: White solid

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Fluoro-3-methoxybenzaldehyde**.

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule.

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.91	s	1H	Aldehyde proton (-CHO)
7.50	d	1H	Aromatic proton
7.43	m	1H	Aromatic proton
7.23	d	1H	Aromatic proton
3.96	s	3H	Methoxy protons (-OCH <sub>3</sub> )

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. While a specific experimental spectrum for **4-Fluoro-3-methoxybenzaldehyde** is not readily available in the cited literature, data for the closely related 3-methoxybenzaldehyde in DMSO-d<sub>6</sub> shows characteristic peaks at δ 193.0 (C=O), 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 (aromatic carbons), and 55.4 (-OCH<sub>3</sub>)[3]. The presence of the fluorine atom in **4-fluoro-3-methoxybenzaldehyde** would be expected to cause splitting of the adjacent carbon signals.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-Fluoro-3-methoxybenzaldehyde** are expected to be as

follows, based on typical values for similar compounds:

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~2830 and ~2720	Medium	Aldehyde C-H stretch
~1700-1680	Strong	Aldehyde C=O stretch
~1600-1450	Medium to Strong	Aromatic C=C stretch
~1275-1200	Strong	Aryl-O stretch
~1100-1000	Strong	C-O stretch (-OCH <sub>3</sub> )
~1200-1100	Strong	C-F stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. For **4-Fluoro-3-methoxybenzaldehyde**, the molecular ion peak (M<sup>+</sup>) would be observed at m/z 154. Key fragmentation patterns for benzaldehydes typically involve the loss of a hydrogen radical (M-1) and the formyl radical (M-29).

Predicted Mass Spectrometry Fragmentation:

m/z	Interpretation
154	Molecular ion [M] <sup>+</sup>
153	Loss of a hydrogen radical [M-H] <sup>+</sup>
125	Loss of a formyl radical [M-CHO] <sup>+</sup>

## Applications in Research and Drug Development

While specific signaling pathways involving **4-Fluoro-3-methoxybenzaldehyde** are not extensively documented, its utility as a synthetic intermediate is well-established in the context of drug discovery and materials science. Fluorinated organic compounds are of significant interest to medicinal chemists as the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Potential Applications:

- **Precursor for Active Pharmaceutical Ingredients (APIs):** Similar fluorinated benzaldehydes are used in the synthesis of complex APIs. For example, related structures are precursors to selective phosphodiesterase-4 (PDE4) inhibitors used in treating inflammatory conditions.
- **Synthesis of Heterocyclic Compounds:** The aldehyde functionality provides a reactive handle for the construction of various heterocyclic ring systems, which are common scaffolds in many therapeutic agents.
- **Development of Novel Biologically Active Molecules:** The unique electronic properties of the fluorinated and methoxylated benzene ring make it an attractive starting material for the synthesis of novel compounds with potential anticancer, anti-inflammatory, or antimicrobial activities.
- **Materials Science:** Fluorinated aromatic compounds can be used as building blocks for specialty polymers and liquid crystals due to their unique thermal and electronic properties.

## Conclusion

**4-Fluoro-3-methoxybenzaldehyde** is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, properties, a reliable synthetic protocol, and its characteristic spectral data. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

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## References

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